

H-DL-Ala-OEt.HCl: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-DL-Ala-OEt.HCl*

Cat. No.: *B015479*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **H-DL-Ala-OEt.HCl** (ethyl DL-alaninate hydrochloride), a key amino acid derivative. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates its primary application in a common experimental workflow.

Core Quantitative Data

The following table summarizes the key quantitative data for **H-DL-Ala-OEt.HCl**, compiled from various sources for easy reference and comparison.

Property	Value	Reference
Molecular Weight	153.61 g/mol	[1][2][3][4]
Molecular Formula	C ₅ H ₁₂ ClNO ₂	[1][2]
CAS Number	617-27-6	[1][2]
Melting Point	81-87 °C	[2]
Boiling Point	127.8 °C at 760 mmHg	[2]
Density	0.821 g/cm ³	[2]
Appearance	White to off-white solid/granular powder	[1][2]
Storage Conditions	2-8 °C	[2]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of **H-DL-Ala-OEt.HCl**.

Synthesis of H-DL-Ala-OEt.HCl

This protocol is adapted from the synthesis of the L-enantiomer and is applicable for the preparation of the racemic mixture.

Objective: To synthesize ethyl DL-alaninate hydrochloride via Fischer esterification of DL-alanine.

Materials:

- DL-alanine
- Ethanol (absolute)
- Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
- Diethyl ether

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend DL-alanine in absolute ethanol at a concentration of approximately 1.3 mol/L.
- **Acid Addition:** Cool the suspension to -5 °C in an ice-salt bath. Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the suspension until saturation.
- **Reaction:** After the addition of the acid, warm the reaction mixture to reflux (approximately 78 °C) and maintain it for 1.5 to 2 hours.
- **Solvent Removal:** Upon completion of the reaction, remove the ethanol by vacuum distillation.
- **Purification (Recrystallization):** Dissolve the crude product in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool, inducing the crystallization of the purified **H-DL-Ala-OEt.HCl**.
- **Isolation and Drying:** Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization by ^1H NMR Spectroscopy

Objective: To confirm the identity and purity of the synthesized **H-DL-Ala-OEt.HCl** using proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy.

Sample Preparation:

- Dissolve a small amount of the product in Deuterium Oxide (D_2O).

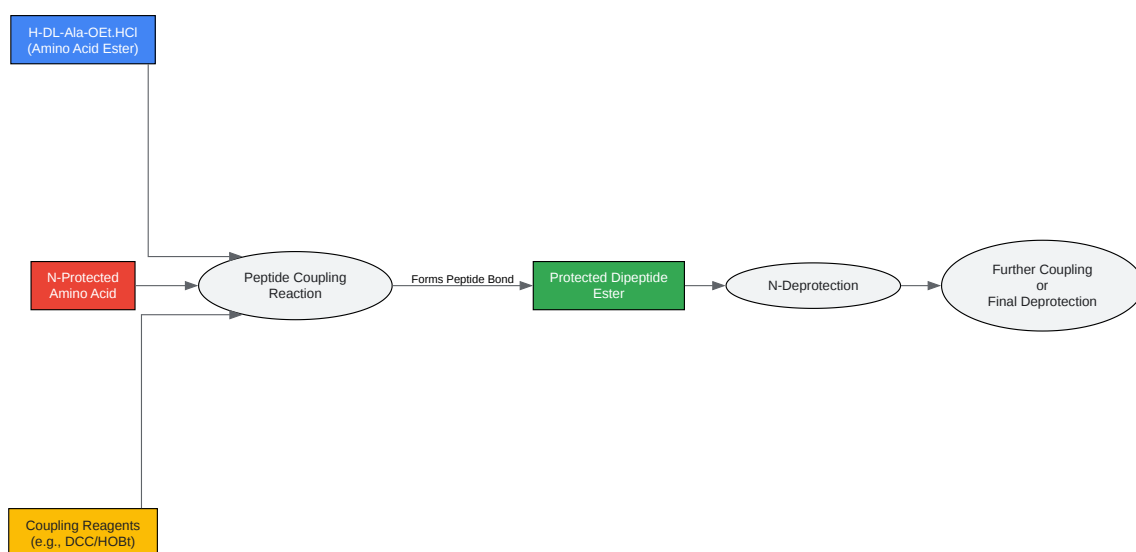
^1H NMR Spectral Data (Expected):

- δ 1.11 (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.
- δ 1.37 (d, 3H): Doublet corresponding to the methyl protons of the alanine backbone.

- δ 4.03 (q, 1H): Quartet corresponding to the alpha-proton of the alanine backbone.
- δ 4.09 (q, 2H): Quartet corresponding to the methylene protons of the ethyl group.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the application of **H-DL-Ala-OEt.HCl** as a foundational building block in solution-phase peptide synthesis.



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Caption: Workflow for Peptide Synthesis using **H-DL-Ala-OEt.HCl**.

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